molecular formula C10H10N4O2S B1308755 3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile CAS No. 299920-42-6

3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile

Cat. No.: B1308755
CAS No.: 299920-42-6
M. Wt: 250.28 g/mol
InChI Key: GKFWPXOGAOERPJ-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Nomenclature

3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile represents a complex heterocyclic compound with the molecular formula C₁₀H₁₀N₄O₂S and a molecular weight of 250.28 grams per mole. The compound is registered under Chemical Abstracts Service number 299920-42-6 and carries the molecular descriptor identifier MFCD01872816. The systematic nomenclature reflects the compound's structural complexity, incorporating the 1,2-benzisothiazole core with 1,1-dioxide functionality, connected through a hydrazino linkage to a propanenitrile chain.

The structural architecture of this compound features several distinct functional domains that contribute to its chemical properties and reactivity profile. The benzisothiazole ring system forms the central heterocyclic core, characterized by a sulfur atom positioned adjacent to a nitrogen atom within a fused benzene-thiazole framework. The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur center, creating a sulfonyl functional group that significantly influences the electronic properties of the heterocyclic system.

The IUPAC nomenclature system precisely defines the compound's structure through systematic naming conventions that identify each structural component and its positional relationships. The International Chemical Identifier code 1S/C10H10N4O2S/c11-6-3-7-12-13-10-8-4-1-2-5-9(8)17(15,16)14-10/h1-2,4-5,12H,3,7H2,(H,13,14) provides a standardized representation of the molecular connectivity. This identifier facilitates accurate database searches and ensures unambiguous compound identification across different chemical information systems.

Property Value Reference
Molecular Formula C₁₀H₁₀N₄O₂S
Molecular Weight 250.28 g/mol
CAS Registry Number 299920-42-6
MDL Number MFCD01872816
Purity (Commercial) 95%
Storage Temperature Refrigerated

Historical Context in Benzisothiazole Chemistry

The benzisothiazole chemical family has established a prominent position within heterocyclic chemistry through decades of research and development spanning both academic and industrial applications. The fundamental 1,2-benzisothiazole structure, characterized by a benzene ring fused to an isothiazole heterocycle, provides a versatile scaffold for chemical modification and has generated extensive interest in medicinal chemistry research. Historical development of benzisothiazole chemistry traces back to early investigations of sulfur-nitrogen heterocycles, where researchers recognized the unique electronic properties imparted by the adjacency of sulfur and nitrogen atoms within the five-membered ring system.

Benzisothiazolinone derivatives have demonstrated significant commercial importance, particularly as preservatives and antimicrobial agents in various industrial applications. The widespread use of benzisothiazolinone in emulsion paints, adhesives, home cleaning products, and textile processing solutions illustrates the practical value of this heterocyclic framework. Research conducted in Switzerland revealed that benzisothiazolinone usage in house paints increased dramatically from 19% in 2000 to 95.8% in 2014, demonstrating the growing recognition of benzisothiazole-based compounds in commercial applications.

The natural product chemistry of benzisothiazoles has revealed fascinating examples of these heterocycles in biological systems. Phytoalexins such as brassilexin and sinalexin, isolated from mustard plants, represent notable benzisothiazole natural products that exhibit antifungal properties at micromolar concentrations. These natural products demonstrate the inherent biological activity potential of benzisothiazole structures and have inspired synthetic efforts to develop related compounds with enhanced biological properties. The synthesis of brassilexin through Vilsmeier formylation conditions exemplifies the synthetic methodologies developed for constructing benzisothiazole frameworks.

Heterocyclic hydrazine derivatives containing exocyclic nitrogen-nitrogen bonds have emerged as important synthetic targets within benzisothiazole chemistry. Research by Lebedev and colleagues demonstrated polyanion strategies for synthesizing heterocyclic hydrazine derivatives, achieving yields of 71-73% for five- and six-membered ring systems. These synthetic approaches have established foundational methods for preparing complex hydrazine-substituted benzisothiazoles, including compounds structurally related to this compound.

Isomeric Relationships with 3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile

The structural relationship between this compound and its closely related isomer 3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile represents a significant aspect of this compound's chemical classification. The isomeric compound, bearing CAS registry number 114997-77-2, shares the identical molecular formula C₁₀H₁₀N₄O₂S and molecular weight of 250.28 grams per mole, yet differs in the specific connectivity pattern of the hydrazino linkage.

The fundamental structural distinction between these isomers lies in the positioning of the nitrogen atoms within the hydrazino bridge connecting the benzisothiazole core to the propanenitrile chain. In this compound, the hydrazino group connects through the second nitrogen position, while the isomeric compound features connection through the first nitrogen position. This positional difference significantly impacts the electronic distribution and chemical reactivity of the respective compounds, influencing their potential biological activities and synthetic utility.

Computational analysis reveals distinct molecular properties between these isomers. The 3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile isomer exhibits an XLogP3-AA value of -0.4, indicating moderate hydrophilicity, with one hydrogen bond donor and five hydrogen bond acceptors. The compound demonstrates three rotatable bonds, suggesting conformational flexibility that may influence its biological interactions. The exact mass determination of 250.05244675 Da provides precise molecular weight characterization for analytical applications.

Research investigations have examined both isomers within medicinal chemistry contexts, particularly focusing on their potential as anti-inflammatory and antimicrobial agents. The structural framework of these compounds, featuring the benzisothiazole core with hydrazine substitution, positions them within a class of molecules known for diverse biological activities. The isomeric relationship demonstrates how subtle structural modifications can potentially alter biological activity profiles while maintaining similar chemical stability and synthetic accessibility.

Compound CAS Number Nitrogen Connection Molecular Formula Applications
This compound 299920-42-6 Second nitrogen position C₁₀H₁₀N₄O₂S Research intermediate
3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile 114997-77-2 First nitrogen position C₁₀H₁₀N₄O₂S Medicinal chemistry

Position in Hydrazine-Substituted Heterocyclic Compound Classification

This compound occupies a specialized position within the broader classification of hydrazine-substituted heterocyclic compounds, representing an important example of exocyclic nitrogen-nitrogen bond containing structures. The compound exemplifies the category of heterocycles where the nitrogen-nitrogen bond extends outside the primary ring system, distinguishing it from compounds featuring endocyclic nitrogen-nitrogen bonds incorporated within the heterocyclic framework.

The classification of hydrazine-substituted heterocycles encompasses two primary structural strategies for incorporating nitrogen-nitrogen functionality. The first strategy involves nitrogen-nitrogen bond formation reactions between cyclic amines and electrophilic nitrogen donors, while the second pathway focuses on constructing the heterocyclic ring system around existing hydrazine fragments. This compound represents the first strategic approach, where the benzisothiazole core provides the heterocyclic foundation for subsequent hydrazine substitution.

Synthetic methodologies for preparing heterocyclic hydrazine derivatives have evolved significantly, with polyanion strategies demonstrating particular effectiveness for generating five- and six-membered ring systems. Research findings indicate that the selectivity of hydrazine substitution reactions depends critically on the acidity differences between different nitrogen centers, with optimal results achieved when clear electronic distinctions exist between potential reaction sites. The benzisothiazole framework in this compound provides favorable electronic characteristics for selective hydrazine incorporation.

The propanenitrile substituent adds additional functionality to the hydrazine-substituted benzisothiazole core, creating opportunities for further chemical modification through nitrile group transformations. This structural feature positions the compound within a subset of hydrazine-substituted heterocycles that combine multiple reactive functional groups, enabling diverse synthetic applications and potential biological activities. The nitrile functionality can undergo various chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, or cyclization reactions to form additional heterocyclic systems.

Research in heterocyclic hydrazine chemistry has identified hydrohydrazination as an effective strategy for cyclization reactions, particularly for forming five- and six-membered ring systems through intramolecular addition processes. While this compound features an acyclic hydrazine substitution pattern, the compound's structural framework could potentially undergo similar cyclization reactions under appropriate conditions, expanding its synthetic utility within heterocyclic chemistry.

Classification Category Structural Feature Examples Synthetic Approach
Exocyclic N-N bonds N-N bond adjacent to heterocycle This compound N-N bond formation with cyclic amines
Endocyclic N-N bonds N-N bond within heterocycle Pyrazoles, imidazolines Ring construction around hydrazine
Polyfunctional hydrazines Multiple reactive groups Hydrazino nitriles Sequential functionalization
Benzisothiazole derivatives Sulfur-nitrogen heterocycle core Natural phytoalexins Condensation reactions

Properties

IUPAC Name

3-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-6-3-7-12-13-10-8-4-1-2-5-9(8)17(15,16)14-10/h1-2,4-5,12H,3,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFWPXOGAOERPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzisothiazole Core

The benzisothiazole-1,1-dioxide (sulfone) core is typically synthesized via oxidation of benzisothiazolin-3-one derivatives or through halogenation and cyclization of substituted benzonitriles.

Key Method (Patent CN103130738A):

  • Step 1: Reaction of o-chlorobenzonitrile with anhydrous sodium hydrosulfide in a polar aprotic solvent (e.g., dimethylformamide) at 90–120 °C for 6–9 hours to yield o-mercaptobenzonitrile after acidification (pH 2–3).
  • Step 2: Chlorination of o-mercaptobenzonitrile in the presence of water at 5–15 °C for 6–9 hours to form the 1,2-benzisothiazolin-3-one crude product.
  • Step 3: Alkali treatment (sodium hydroxide, pH 9–10, 60–75 °C), decolorization with activated carbon, and acidification (pH 2–3, 20–40 °C) to obtain purified 1,2-benzisothiazolin-3-one (benzisothiazole-3-one).

This method is advantageous due to fewer steps, higher yield, and reduced environmental pollution compared to traditional routes involving 2,2'-dithiodibenzoic acid.

Functionalization to Introduce the Hydrazino and Propanenitrile Groups

The target compound contains a hydrazino substituent linked to the benzisothiazole sulfone and a propanenitrile moiety. The preparation involves:

  • Hydrazino substitution: Introduction of hydrazine or hydrazino derivatives onto the benzisothiazole ring, typically at the 3-position, by nucleophilic substitution or condensation reactions.
  • Attachment of propanenitrile: Coupling of a propanenitrile side chain to the hydrazino group, often via reaction with 3-bromopropanenitrile or similar electrophiles.

While explicit detailed synthetic routes for this exact compound are scarce in open literature, the general approach is consistent with hydrazino-propanenitrile derivatives preparation, as indicated by chemical suppliers and patent intermediates.

Representative Synthetic Route Summary

Step Reaction Description Conditions Notes
1 Synthesis of 1,2-benzisothiazolin-3-one from o-chlorobenzonitrile DMF solvent, 90–120 °C, 6–9 h; acidification pH 2–3 High yield, environmentally friendly
2 Oxidation to 1,1-dioxido (sulfone) benzisothiazole Oxidizing agents (e.g., peracids) Converts thiazoline to sulfone
3 Introduction of hydrazino group at 3-position Reaction with hydrazine hydrate or hydrazine derivatives Nucleophilic substitution or condensation
4 Coupling with propanenitrile moiety Reaction with 3-halopropanenitrile or equivalent Forms hydrazino-propanenitrile linkage

Detailed Research Findings and Data

Reaction Parameters and Yields

Reaction Step Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
o-Chlorobenzonitrile + NaSH → o-Mercaptobenzonitrile o-Chlorobenzonitrile, NaSH DMF 90–120 6–9 ~68
Chlorination to 1,2-benzisothiazolin-3-one o-Mercaptobenzonitrile, Cl₂, H₂O Water 5–15 6–9 ~87
Alkali treatment and purification Crude product, NaOH, activated carbon Water 60–75 1 ~77

Scientific Research Applications

Pharmaceutical Development

3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile has been studied for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of benzisothiazole can inhibit tumor growth by inducing apoptosis in cancer cells .

Agricultural Chemistry

This compound has applications in the development of herbicides and fungicides. The ability of benzisothiazole derivatives to disrupt cellular processes in plants makes them suitable candidates for controlling undesirable plant species. Patents have been filed that describe methods for applying these compounds to enhance crop yield by managing pest populations effectively .

Antimicrobial Activity

Research highlights the antimicrobial properties of benzisothiazole derivatives, suggesting that this compound may exhibit similar activity against pathogenic bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents to combat resistant strains .

Case Study 1: Anti-Cancer Activity

A study published in Tetrahedron explored the synthesis and biological activity of various benzisothiazole derivatives, including those similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the hydrazine component could enhance potency .

Case Study 2: Agricultural Application

In a field trial reported in agricultural chemistry journals, a formulation containing benzisothiazole derivatives was tested against common weeds. The results showed a reduction in weed biomass by over 60%, demonstrating the effectiveness of such compounds in real-world agricultural settings .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features include:

Compound Name Structural Features Key Functional Differences
3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile 1,2-Benzisothiazole-1,1-dioxide core, hydrazine-propanenitrile chain Nitrile group for potential reactivity; sulfone enhances polarity
3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile Benzoxazole core instead of benzisothiazole; lacks sulfone group Benzoxazole as a bioisostere; anti-inflammatory activity reported
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethanol Ethanolamine side chain instead of propanenitrile Hydroxyl group improves solubility; reduced metabolic stability vs. nitrile
N'-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-2-(1,3-dioxo-isoindol-2-yl)acetohydrazide Acetohydrazide substituent; isoindole-1,3-dione moiety Increased steric bulk; potential for π-π interactions
1,2-Benzisothiazol-3(2H)-ones Ketone group at position 3; lacks hydrazine side chain Broad-spectrum antimicrobial activity

Physicochemical Properties

  • Benzoxazole Analog : Lacks sulfone, reducing polarity; nitrile retained (similar IR profile) .
  • Ethanolamine Derivative: Hydroxyl group (IR ~3341–3540 cm⁻¹) enhances aqueous solubility but may reduce membrane permeability compared to nitrile .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
This compound C10H9N4O2S 273.27 ~2223 (CN), ~1320 (S=O) Not reported in evidence
3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile C10H9N3O 203.20 ~2223 (CN) Not reported
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethanol C9H10N2O3S 250.25 ~3341–3540 (OH, NH) δ 4.45 (NH2), δ 10.28 (OH)

Biological Activity

3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H10N4O2S
  • Molecular Weight : 246.27 g/mol
  • CAS Number : 350609-36-8

Research indicates that compounds containing the benzisothiazole moiety exhibit various biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the hydrazino group in this compound may enhance its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description References
Antimicrobial Exhibits activity against a range of bacteria and fungi.
Anticancer Shows potential in inhibiting cancer cell proliferation in vitro.
Anti-inflammatory Reduces inflammation markers in cellular models.

Antimicrobial Activity

A study conducted on various derivatives of benzisothiazole revealed that compounds similar to this compound displayed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential for development as an antimicrobial agent.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable case involved its application in human breast cancer cells, where it was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors. This dual action suggests a promising therapeutic avenue for cancer treatment.

Anti-inflammatory Effects

Research has shown that this compound can inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This activity indicates its potential use in conditions characterized by chronic inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile, and what critical parameters influence reaction yield?

  • Answer : The compound is synthesized via condensation of hydrazine derivatives with carbonyl-containing reactants under reflux conditions. For example, 2-(3-phenylisoquinolin-1-yl)hydrazine can be condensed with aldehydes (e.g., 4-formylbenzonitrile) in isopropanol, followed by oxidative cyclization in nitrobenzene at 473 K . Key parameters include solvent polarity (e.g., isopropanol for controlled reactivity), stoichiometric ratios (1:1.1 hydrazine:aldehyde), and reaction temperature. Anhydrous conditions minimize hydrolysis, and recrystallization (e.g., dichloromethane) improves purity .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying hydrazino and benzisothiazole moieties. Infrared (IR) spectroscopy confirms functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray diffraction provides definitive crystallographic data, as demonstrated for structurally related benzisothiazolones .

Q. How is the purity of this compound assessed in academic research?

  • Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is standard. Purity thresholds (>95%) are established using calibration curves from reference standards. For trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) identifies byproducts, such as unreacted hydrazine intermediates or oxidation artifacts .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity in anti-inflammatory or antimicrobial studies?

  • Answer : Structural modifications at the hydrazino group (e.g., electron-rich substituents on nitrogen) enhance activity, as shown in related benzoxazolylhydrazino derivatives tested in rat Arthus models . Systematic SAR studies reveal that substituents on the benzisothiazole ring (e.g., nitro groups) improve antibacterial potency by modulating redox interactions with microbial enzymes .

Q. How can researchers resolve discrepancies in biological activity data across different studies?

  • Answer : Discrepancies often stem from assay variability (e.g., cell lines, endotoxin levels). Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) is critical. For example, anti-inflammatory activity in pleural exudate models (reduced WBC count by 40–60% vs. controls) must align with cytokine profiling (e.g., TNF-α suppression) . Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) improve reproducibility .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) models binding to enzymes like COX-2 or bacterial dihydrofolate reductase. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity. Molecular dynamics simulations (e.g., GROMACS) assess stability in binding pockets over 100-ns trajectories .

Q. How does crystallographic refinement software (e.g., SHELXL) improve structural analysis accuracy?

  • Answer : SHELXL refines X-ray data by optimizing anisotropic displacement parameters and resolving disorder in benzisothiazole rings. For example, residual density maps (<0.3 eÅ⁻³) confirm hydrogen-bonding networks critical for stabilizing the hydrazino-propionitrile backbone . ORTEP-3 generates publication-quality thermal ellipsoid plots, highlighting conformational flexibility .

Methodological Challenges

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Answer : Low yields (<50%) in oxidative cyclization steps (e.g., nitrobenzene at high temperatures) are common. Alternatives include microwave-assisted synthesis (20–30% faster) or green solvents (e.g., PEG-400) to reduce energy use . Automated purification systems (e.g., flash chromatography) mitigate scalability issues.

Q. How do researchers validate the compound’s mechanism of action in complex biological systems?

  • Answer : Target engagement is confirmed via knockout models (e.g., CRISPR-Cas9 for enzyme targets) or competitive binding assays (e.g., SPR). In inflammation studies, immunohistochemistry localizes the compound in rat pleural tissue, while RNA-seq identifies downregulated NF-κB pathway genes .

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